molecular formula C34H30N4O4 B12452081 N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]

N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]

Cat. No.: B12452081
M. Wt: 558.6 g/mol
InChI Key: WDYDBPACQMXWMQ-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is a complex organic compound that features a combination of phenoxy, acetamido, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2-(2-methylphenoxy)acetic acid is then converted to its corresponding acetamide by reacting with ammonia or an amine.

    Coupling with Pyrimidinyl Group: The acetamide is then coupled with a pyrimidinyl derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Coupling: The intermediate product is then coupled with 4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenoxy groups in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: The acetamido group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Amines or reduced acetamido derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of advanced materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidinyl group could play a role in binding to nucleic acids or proteins, while the phenoxy and acetamido groups may contribute to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenoxy)acetic acid: A simpler derivative with similar phenoxy functionality.

    2-{[(2-methylphenoxy)acetyl]amino}benzoic acid: Contains both phenoxy and acetamido groups but lacks the pyrimidinyl moiety.

    Bis(2-methylphenoxy)phosphinic acid: Features two phenoxy groups but differs in its overall structure and functionality.

Uniqueness

2-(2-methylphenoxy)-N-[4-(5-{4-[2-(2-methylphenoxy)acetamido]phenyl}pyrimidin-2-yl)phenyl]acetamide is unique due to its combination of phenoxy, acetamido, and pyrimidinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H30N4O4

Molecular Weight

558.6 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[4-[2-[4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]pyrimidin-5-yl]phenyl]acetamide

InChI

InChI=1S/C34H30N4O4/c1-23-7-3-5-9-30(23)41-21-32(39)37-28-15-11-25(12-16-28)27-19-35-34(36-20-27)26-13-17-29(18-14-26)38-33(40)22-42-31-10-6-4-8-24(31)2/h3-20H,21-22H2,1-2H3,(H,37,39)(H,38,40)

InChI Key

WDYDBPACQMXWMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=CN=C(N=C3)C4=CC=C(C=C4)NC(=O)COC5=CC=CC=C5C

Origin of Product

United States

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